molecular formula C25H30N4O5 B3003209 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 894021-00-2

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B3003209
CAS No.: 894021-00-2
M. Wt: 466.538
InChI Key: VHRFEMNIDFMTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a pyrrolidinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the piperazine ring and the pyrrolidinone group. Key steps include:

    Formation of Benzo[d][1,3]dioxole Derivative: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Synthesis of Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Formation of Pyrrolidinone Group: The pyrrolidinone group is formed via the cyclization of amino acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide stands out due to its combination of structural elements, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-2-32-21-6-4-20(5-7-21)29-16-19(14-24(29)30)26-25(31)28-11-9-27(10-12-28)15-18-3-8-22-23(13-18)34-17-33-22/h3-8,13,19H,2,9-12,14-17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFEMNIDFMTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.